molecular formula C11H8Cl2N2O2S B10961629 3-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide

3-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide

Cat. No.: B10961629
M. Wt: 303.2 g/mol
InChI Key: SPJOIAZXPUFJKS-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and a pyridine ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method includes the chlorination of pyridine followed by sulfonation and subsequent coupling with a chlorobenzene derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-chlorophenyl)benzene-1-sulfonamide
  • 3-Chloro-N-(2-chloropyridin-3-yl)benzene-1-sulfonamide
  • 3-Chloro-N-(5-chloropyridin-3-yl)benzene-1-sulfonamide

Uniqueness

3-Chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C11H8Cl2N2O2S

Molecular Weight

303.2 g/mol

IUPAC Name

3-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H8Cl2N2O2S/c12-8-2-1-3-10(6-8)18(16,17)15-11-5-4-9(13)7-14-11/h1-7H,(H,14,15)

InChI Key

SPJOIAZXPUFJKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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